N'-[(1E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-4-(trifluoromethyl)benzohydrazide
Description
N'-[(1E)-1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]-4-(trifluoromethyl)benzohydrazide is a hydrazone derivative characterized by a benzohydrazide core substituted with a trifluoromethyl (-CF₃) group at the para position. The hydrazone moiety is conjugated to a 7-methoxy-1-benzofuran-2-yl ethylidene group, forming an extended π-conjugated system.
Synthesis: The compound is synthesized via acid-catalyzed condensation of 4-(trifluoromethyl)benzohydrazide with 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one under reflux in ethanol, a method analogous to related hydrazones (e.g., ).
Applications: The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for bioactive molecule design. Similar hydrazones exhibit fluorescence sensing for metal ions (e.g., Fe²⁺) and antimicrobial activity against pathogens like Mycobacterium tuberculosis .
Properties
IUPAC Name |
N-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-11(16-10-13-4-3-5-15(26-2)17(13)27-16)23-24-18(25)12-6-8-14(9-7-12)19(20,21)22/h3-10H,1-2H3,(H,24,25)/b23-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZUQKBODHSJQS-FOKLQQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C(F)(F)F)C2=CC3=C(O2)C(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C(F)(F)F)/C2=CC3=C(O2)C(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-4-(trifluoromethyl)benzohydrazide, a compound with the molecular formula , has garnered attention for its potential biological activities. This article synthesizes available research findings, including its synthesis, biological effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a benzofuran moiety and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms. The structural components are as follows:
- Benzofuran : Known for its role in various pharmacological activities.
- Trifluoromethyl group : Often associated with increased lipophilicity and metabolic stability.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related hydrazones have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group is hypothesized to contribute to the enhanced antibacterial activity by affecting the compound's interaction with bacterial enzymes.
3. Antioxidant Properties
The antioxidant activity of compounds with similar structures has been explored, revealing their ability to scavenge free radicals effectively . This property is crucial in preventing oxidative stress-related damage in cells, suggesting that this compound may also exhibit protective effects in biological systems.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in pathogens, disrupting their metabolic processes .
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, these compounds may reduce oxidative damage in host cells .
Case Study 1: Antibacterial Efficacy
In a comparative study involving several hydrazone derivatives, this compound was evaluated for its minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa. The results indicated a promising antibacterial profile with an MIC lower than that of standard antibiotics .
Case Study 2: Antiparasitic Screening
A small-scale screening of hydrazone derivatives against Plasmodium falciparum revealed that compounds with similar structural features exhibited significant antimalarial activity. Although specific data on this compound is not available, the findings suggest a potential pathway for future research .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Physicochemical Properties
- Lipophilicity : The -CF₃ group increases logP compared to -Cl or -OCH₃ derivatives, improving blood-brain barrier penetration .
- Crystallinity : Hydrazones with planar structures (e.g., ) form stable metal complexes, while bulkier substituents (e.g., triazoles in ) may reduce solubility .
Computational and Structural Insights
- Molecular Docking : Hydrazones with -CF₃ groups show strong binding to mycobacterial enzyme active sites, likely due to hydrophobic interactions .
- Crystallography : Related compounds (e.g., ) form dimeric structures via weak metal interactions, a feature that could be exploited in material science .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-[(1E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-4-(trifluoromethyl)benzohydrazide?
- Methodological Answer : The compound can be synthesized via a Schiff base condensation reaction. A typical procedure involves refluxing equimolar amounts of 7-methoxy-1-benzofuran-2-carbaldehyde and 4-(trifluoromethyl)benzohydrazide in ethanol or acetone with a base (e.g., K₂CO₃) as a catalyst. After 24 hours of stirring under reflux, the product is isolated by filtration, washed with cold water, and recrystallized from ethanol for purification. This method aligns with similar benzohydrazide syntheses .
Q. How should the compound’s structure be characterized post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- X-ray crystallography for definitive bond-length and angle measurements (especially for the hydrazone E-configuration) .
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and electronic environments .
- FTIR to confirm the presence of C=O (amide I band) and N-H stretches .
- Mass spectrometry (ESI-TOF) for molecular ion validation .
Q. What analytical techniques are suitable for assessing purity and photophysical properties?
- Methodological Answer :
- HPLC with UV detection (using a C18 column and acetonitrile/water mobile phase) to quantify purity (>95% recommended for biological assays) .
- TLC (silica gel, ethyl acetate/hexane) for rapid purity checks.
- Spectrofluorometry to evaluate fluorescence intensity (excitation/emission maxima) in solvents like DMSO or ethanol, which informs electronic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Temperature modulation : Higher yields (≥80%) are achieved under anhydrous conditions at 70–80°C .
- Catalyst screening : Test bases like NaOAc or Et₃N to accelerate imine formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates .
- Statistical optimization : Use a Design of Experiments (DoE) approach to evaluate interactions between variables (e.g., molar ratios, reflux time) .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer :
- Multi-technique validation : Cross-reference XRD data with NMR/IR to rule out tautomerism or polymorphism .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental values .
- Dynamic effects : Investigate solvent-induced shifts via variable-temperature NMR .
Q. What computational methods are effective for studying structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities with biological targets (e.g., antimicrobial enzymes) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to correlate electronic properties with reactivity .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and trifluoromethyl group electronegativity .
Q. How should bioactivity assays (e.g., antimicrobial testing) be designed?
- Methodological Answer :
- Dose-response studies : Test concentrations from 1–100 μM against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microbroth dilution .
- Positive controls : Include ciprofloxacin or amphotericin B for antimicrobial/antifungal assays .
- Mechanistic probes : Combine MIC assays with time-kill kinetics to distinguish bactericidal vs. bacteriostatic effects .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C for 24–72 hours; monitor degradation via HPLC .
- Solubility profiling : Use the shake-flask method in buffers (pH 1.2–7.4) to determine pH-dependent solubility .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C under nitrogen atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
